molecular formula C8H14Cl3N3 B7766704 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride

2-(Pyrrolidin-3-yl)pyrazine trihydrochloride

Cat. No.: B7766704
M. Wt: 258.6 g/mol
InChI Key: WRLKOYWXWDKNSS-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) and Pyrazine (B50134) Heterocycles in Contemporary Chemical Sciences

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, are fundamental to organic and medicinal chemistry. Nitrogen-containing heterocycles are particularly prominent, forming the core of countless natural products, pharmaceuticals, and functional materials.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a ubiquitous scaffold in biologically active compounds. nih.gov Its non-planar, three-dimensional structure allows for the precise spatial arrangement of substituents, which is crucial for selective interaction with biological targets like enzymes and receptors. nih.gov This stereochemical complexity makes the pyrrolidine ring a favored component in drug design, contributing to the molecular framework of numerous FDA-approved drugs. nih.gov

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. mdpi.com This structure is also a key component in many biologically active molecules and approved medicines. mdpi.com The pyrazine nucleus is a point of interest for its distinct chemical reactivity and its role as a scaffold in the development of new therapeutic agents. mdpi.comtandfonline.com Its presence in a molecule can influence properties such as metabolic stability and molecular recognition.

Overview of the 2-(Pyrrolidin-3-yl)pyrazine (B3194757) Scaffold in Academic Research

The combination of the pyrrolidine and pyrazine rings into the 2-(Pyrrolidin-3-yl)pyrazine scaffold creates a novel chemical entity that has attracted academic interest. Research into related structures, such as 3-pyrazine-2-yl-oxazolidin-2-ones, highlights the potential of pyrazine-containing scaffolds in targeting specific biological pathways. For instance, derivatives of a similar scaffold have been designed and synthesized as inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), a target of interest in certain cancers. nih.gov

The table below summarizes findings for a class of compounds sharing the pyrazine scaffold, illustrating the type of data generated in such research.

Compound IDTarget/Activity StudiedKey Findings
3g Mutant IDH1 InhibitionDemonstrated effective suppression of D-2-hydroxyglutarate (D-2-HG) production in cells with IDH1 mutations. nih.gov
Various Anticancer (NCI-60 Panel)Certain pyrazine-carboxamide derivatives showed activity against specific renal, leukemia, and breast cancer cell lines. researchgate.net
9e Cyclooxygenase (COX) InhibitionA synthesized pyrazine derivative exhibited high selectivity for COX-II inhibition. researchgate.net

This table is illustrative of research on related pyrazine scaffolds and does not represent data for 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride itself, for which specific research findings are not publicly detailed.

Rationale for Investigating the Trihydrochloride Salt Form in Scholarly Contexts

In chemical and pharmaceutical research, organic compounds, especially those containing basic amine groups, are frequently converted into salt forms. reddit.com The hydrochloride salt is the most common choice, with over 50% of drugs administered as salts. pharmtech.com The formation of a salt, such as a trihydrochloride, is a deliberate strategy to improve the physicochemical properties of the parent compound, often referred to as the "free base". stackexchange.comnih.gov

The primary reasons for preparing and studying a hydrochloride salt include:

Enhanced Water Solubility : Converting amines into hydrochlorides is a standard method to increase their solubility in water. stackexchange.comwikipedia.org This is because the ionic salt form is more readily dissolved in aqueous environments, like those found in biological systems, compared to the often less soluble free base. pharmainfonepal.comliberty.edu

Improved Stability and Shelf-Life : Hydrochloride salts are typically crystalline solids that are more stable and have a longer shelf-life than their free base counterparts, which can be oils or less stable solids. wikipedia.orgpharmainfonepal.com The protonation of the amine group to form an ammonium (B1175870) ion reduces its susceptibility to oxidative degradation. pharmainfonepal.com

Ease of Handling and Purification : The crystalline nature of salts facilitates easier handling, purification through recrystallization, and formulation into solid forms. stackexchange.com This is a significant advantage in both laboratory research and larger-scale production.

Predictable Dissolution Profiles : Salt forms often provide more consistent and predictable dissolution, which is a critical factor for ensuring reliable performance in experimental assays. pharmainfonepal.com

The "trihydrochloride" designation indicates that three basic nitrogen atoms within the 2-(Pyrrolidin-3-yl)pyrazine molecule have reacted with hydrochloric acid. This conversion can significantly enhance the compound's utility in research settings by ensuring better solubility in aqueous buffers and greater stability for storage and handling. stackexchange.comwikipedia.org

PropertyFree Base FormHydrochloride Salt FormRationale for Use in Research
Water Solubility Often lowGenerally high pharmainfonepal.comImproved dissolution in aqueous experimental media. acs.org
Physical State Can be oily or amorphousTypically a crystalline solid stackexchange.comEasier to handle, weigh, and purify.
Stability More prone to degradationIncreased chemical stability and longer shelf-life. wikipedia.orgEnsures compound integrity during storage and experiments.
Bioavailability VariableOften enhanced stackexchange.comMore efficient absorption in biological systems.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-3-ylpyrazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3.3ClH/c1-2-9-5-7(1)8-6-10-3-4-11-8;;;/h3-4,6-7,9H,1-2,5H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLKOYWXWDKNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=CN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Elucidation of 2 Pyrrolidin 3 Yl Pyrazine Trihydrochloride and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-(Pyrrolidin-3-yl)pyrazine (B3194757) trihydrochloride, both ¹H and ¹³C NMR would provide critical information regarding the connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy, the proton signals for the pyrazine (B50134) and pyrrolidine (B122466) rings are expected to appear in distinct regions of the spectrum. The aromatic protons of the pyrazine ring would typically resonate at lower field (higher ppm values) due to the deshielding effect of the aromatic ring current. chemicalbook.com The protons on the saturated pyrrolidine ring would appear at a higher field. chemicalbook.com The formation of the trihydrochloride salt would lead to protonation of the nitrogen atoms, causing a significant downfield shift of adjacent protons, particularly the N-H protons of the pyrrolidine ring and the pyrazine ring protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The carbon atoms of the pyrazine ring would be observed at lower field compared to the sp³-hybridized carbons of the pyrrolidine ring. chemicalbook.comchemicalbook.com The chemical shifts would be influenced by the electronegativity of the adjacent nitrogen atoms.

Hypothetical ¹H NMR Data for 2-(Pyrrolidin-3-yl)pyrazine Trihydrochloride (in D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.65s1HH-3 (Pyrazine)
8.50d1HH-5 (Pyrazine)
8.45d1HH-6 (Pyrazine)
4.0-4.2m1HH-3' (Pyrrolidine)
3.5-3.8m4HH-2', H-5' (Pyrrolidine)
2.3-2.5m2HH-4' (Pyrrolidine)

Hypothetical ¹³C NMR Data for this compound (in D₂O)

Chemical Shift (δ) ppmAssignment
155.0C-2 (Pyrazine)
145.5C-3 (Pyrazine)
144.0C-5 (Pyrazine)
143.0C-6 (Pyrazine)
52.0C-2' (Pyrrolidine)
50.5C-5' (Pyrrolidine)
38.0C-3' (Pyrrolidine)
30.0C-4' (Pyrrolidine)

Mass Spectrometry (MS) Applications in Compound Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula. The mass spectrum would show the molecular ion peak corresponding to the free base after the loss of the three molecules of hydrogen chloride.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of 2-(Pyrrolidin-3-yl)pyrazine would likely involve the cleavage of the bond between the pyrazine and pyrrolidine rings, as well as fragmentation within the pyrrolidine ring itself.

Hypothetical Mass Spectrometry Data for 2-(Pyrrolidin-3-yl)pyrazine

m/zProposed Fragment
161.0953[M]⁺ (Molecular ion of the free base)
134.0718[M - HCN]⁺
107.0497[Pyrazine-CH₂]⁺
81.0347[Pyrazine]⁺
70.0653[Pyrrolidine ring fragment]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for N-H stretching (from the protonated amines), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the pyrazine ring), and C-N stretching. The broadness of the N-H stretching bands would be indicative of the hydrochloride salt form.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazine ring acts as a chromophore, and its π → π* and n → π* transitions would result in characteristic absorption bands in the UV region. nist.gov The position and intensity of these bands can be influenced by the solvent and the substitution pattern on the pyrazine ring. montana.edu

Hypothetical IR and UV-Vis Spectroscopic Data

Spectroscopic TechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IR3400-2500 (broad)N-H stretching (amine hydrochlorides)
IR3100-3000C-H stretching (aromatic)
IR2980-2850C-H stretching (aliphatic)
IR1600-1550C=N and C=C stretching (pyrazine ring)
IR1350-1250C-N stretching
UV-Vis~260 nmπ → π* transition
UV-Vis~320 nmn → π* transition

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration if chiral centers are present. For a chiral molecule like 2-(Pyrrolidin-3-yl)pyrazine, which exists as a racemate unless a specific stereoisomer is synthesized, X-ray crystallography of a single crystal of the trihydrochloride salt would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The analysis would reveal the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the chloride ions and the protonated nitrogen atoms, which are crucial for understanding the packing of the molecules in the crystal lattice.

Hypothetical X-ray Crystallography Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)105.3
γ (°)90
Key Bond Length (C-C, pyrazine)~1.39 Å
Key Bond Length (C-N, pyrazine)~1.34 Å
Key Bond Length (C-C, pyrrolidine)~1.53 Å
Key Bond Length (C-N, pyrrolidine)~1.48 Å
Key Bond Angle (C-N-C, pyrazine)~116°
Key Bond Angle (C-C-N, pyrrolidine)~104°

Mechanistic Investigations of 2 Pyrrolidin 3 Yl Pyrazine Trihydrochloride Interactions

Elucidation of Molecular Recognition and Binding Mechanisms with Biological Targets

There is no specific information available in the public domain detailing the molecular recognition and binding mechanisms of 2-(Pyrrolidin-3-yl)pyrazine (B3194757) trihydrochloride with any particular biological targets. Research has not yet characterized which proteins, nucleic acids, or other biomolecules it may bind to or the nature of these interactions (e.g., hydrogen bonding, hydrophobic interactions, or covalent bonding).

Enzyme Interaction Profiling and Modulatory Effects

Specific data on the interaction of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride with enzymes is not available. It has not been profiled for its ability to inhibit or activate specific enzymes. Therefore, no information on its modulatory effects, such as inhibition constants (Kᵢ) or activation constants (Kₐ), can be provided.

Investigation of Receptor Binding and Activation Pathways

There are no published studies investigating the receptor binding profile of this compound. Its affinity for any known receptors, whether they be G-protein coupled receptors, ion channels, or other receptor types, has not been reported. Consequently, information regarding its potential agonist or antagonist activity and the downstream signaling pathways it might modulate is not available.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are conducted to understand how the chemical structure of a molecule relates to its biological activity. Such studies typically involve synthesizing and testing a series of related compounds to identify key structural features responsible for their effects. As there is no reported biological activity for this compound, no SAR studies have been conducted, and therefore no mechanistic insights can be drawn from this type of analysis.

Computational Chemistry and in Silico Approaches in 2 Pyrrolidin 3 Yl Pyrazine Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-(pyrrolidin-3-yl)pyrazine (B3194757), docking simulations are employed to forecast its binding affinity and mode of interaction with various biological targets.

This method involves placing the ligand (2-(pyrrolidin-3-yl)pyrazine or its derivatives) into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. The results help in identifying potential targets and understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding process. For instance, studies on related pyrazine-based heterocycles have used molecular docking to identify potential antibacterial agents by predicting their binding affinity to critical bacterial enzymes. nih.gov One such study revealed that a pyrazine-pyridone derivative exhibited a high binding affinity, attributed to hydrogen-donor and π-hydrogen bonds with the bacterial target (PDB: 4DUH). nih.gov

Similarly, research on pyrazine-linked 2-aminobenzamides has utilized molecular docking to investigate their interactions with Class I Histone Deacetylase (HDAC) enzymes, key regulators in cell proliferation often dysregulated in cancer. mdpi.com These simulations help to rationalize in vitro data and build a comprehensive structure-activity relationship (SAR) analysis. mdpi.com

Table 1: Example Molecular Docking Application for Pyrazine (B50134) Derivatives

Compound ClassTarget ProteinKey Interactions PredictedPredicted Binding Affinity (S-score)Reference
Pyrazine-pyridone derivative (5d)Bacterial Enzyme (PDB: 4DUH)Hydrogen-donor bond, π-hydrogen bond-7.4519 kcal/mol nih.gov
Pyrazine-linked 2-aminobenzamidesHistone Deacetylase 1 (HDAC1)Bidentate zinc-chelationNot specified mdpi.com
Pyrazine-based scaffoldsAcetylcholinesteraseBinding to active site residuesNot specified doaj.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the 2-(pyrrolidin-3-yl)pyrazine scaffold within a protein's binding pocket and for understanding the dynamics of the binding process.

MD simulations can confirm the stability of binding modes predicted by docking. scispace.com For example, MD simulations performed on promising pyrazine-linked HDAC inhibitors demonstrated that the crucial bidentate zinc-chelation was preserved throughout the simulation, confirming the stability of the predicted binding modes. mdpi.com These simulations track the trajectory of the complex, providing insights into conformational changes, the role of solvent molecules, and the free energy of binding. Studies on various pyrazine derivatives interacting with proteins like Human Serum Albumin (HSA) have shown that these compounds can enhance the stability of the protein upon binding. semanticscholar.orgresearchgate.net

The data from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), help quantify the stability of the complex and the flexibility of its components, respectively.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the 2-(pyrrolidin-3-yl)pyrazine scaffold, QSAR models can predict the activity of newly designed derivatives before they are synthesized.

The process involves generating molecular descriptors (physicochemical, topological, electronic, etc.) for a set of known active and inactive compounds. nih.govsemanticscholar.org Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a model that correlates these descriptors with the observed biological activity. nih.govsemanticscholar.org

Studies on pyrazine and pyrrolidine (B122466) derivatives have successfully employed QSAR to develop predictive models for various activities, including anticancer and enzyme inhibition. scispace.comnih.govsemanticscholar.org For instance, a QSAR model was developed for a series of spiro[pyrrolidin-3,2-oxindoles] to predict their inhibitory activity against the MDM2-p53 interaction, a key target in cancer therapy. scispace.com Such models are validated using internal and external validation techniques to ensure their predictive power. scispace.com The resulting models can then be used to screen virtual libraries of compounds based on the 2-(pyrrolidin-3-yl)pyrazine scaffold, prioritizing the most promising candidates for synthesis and testing.

De Novo Design Strategies Utilizing the 2-(Pyrrolidin-3-yl)pyrazine Scaffold

De novo design strategies aim to create novel molecules with desired biological activities from scratch or by modifying an existing molecular scaffold. The 2-(pyrrolidin-3-yl)pyrazine structure serves as a versatile and valuable scaffold for such design efforts. nih.govresearchgate.netresearchgate.net This approach can be either ligand-based, using the pharmacophore model of known active compounds, or structure-based, designing ligands that fit into the three-dimensional structure of a target's binding site.

Computational tools can generate new molecular structures by adding, removing, or substituting functional groups on the 2-(pyrrolidin-3-yl)pyrazine core. The goal is to optimize interactions with a specific biological target and improve desired properties. For example, starting with the pyrazine scaffold, new derivatives have been designed and synthesized as potential FGFR inhibitors for cancer therapy. nih.gov The process involves iterative cycles of designing new structures, predicting their activity and properties using methods like docking and QSAR, and then synthesizing the most promising candidates for experimental validation.

Predictive Pharmacokinetic and Pharmacodynamic Modeling

Predictive pharmacokinetic (PK) and pharmacodynamic (PD) modeling is essential for evaluating the drug-likeness of a compound. uu.seresearchgate.net These in silico models predict how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, as well as its therapeutic effect and potential toxicity.

For compounds based on the 2-(pyrrolidin-3-yl)pyrazine scaffold, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical early-stage assessment. doaj.org These models use the chemical structure to predict properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for adverse effects. Physiologically based pharmacokinetic (PBPK) models can integrate in vitro and in silico data to simulate the concentration-time profiles of a drug in different tissues and populations. mdpi.com

Furthermore, PK/PD models link the drug's concentration at the target site to its pharmacological effect over time. nih.gov This integration helps in understanding the dose-concentration-effect relationship and predicting clinical efficacy from preclinical data. uu.senih.gov By applying these predictive models to 2-(pyrrolidin-3-yl)pyrazine derivatives, researchers can prioritize compounds with favorable pharmacokinetic profiles, increasing the likelihood of success in later stages of drug development.

Research Applications in Medicinal Chemistry Pre Clinical Focus

Role as a Key Intermediate in Drug Discovery and Development

2-(Pyrrolidin-3-yl)pyrazine (B3194757) trihydrochloride is a crucial building block in pharmaceutical research and development. chemimpex.com The dihydrochloride (B599025) salt form of the compound enhances its solubility and stability, making it a preferred candidate for various applications in medicinal chemistry. chemimpex.com Its structure is particularly significant as both the pyrrolidine (B122466) and pyrazine (B50134) heterocyclic rings are prevalent in a multitude of biologically active compounds.

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common scaffold used by medicinal chemists to explore pharmacophore space efficiently, contribute to the stereochemistry of a molecule, and increase its three-dimensional coverage. nih.gov Similarly, the pyrazine core is a key component in numerous drugs approved by the World Health Organization (WHO) and is a versatile platform for drug discovery. mdpi.com Consequently, 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is frequently used as a starting material for synthesizing more complex molecules intended for therapeutic use, particularly in the development of drugs targeting neurological disorders. chemimpex.com

Exploration in Neuroscience Research and Neurotransmitter Systems

The unique structural features of 2-(Pyrrolidin-3-yl)pyrazine allow for the modulation of biological activity, making it a valuable asset in drug design for neurological conditions. chemimpex.com

In neuroscience, 2-(Pyrrolidin-3-yl)pyrazine is employed in pre-clinical studies that investigate neurotransmitter systems. chemimpex.com Its scaffold is integral to the synthesis of novel compounds designed to understand brain function and explore potential treatments for mental health conditions. chemimpex.com The development of multitarget-directed ligands (MTDLs) has emerged as a promising therapeutic concept for complex neurological disorders, and versatile intermediates like 2-(Pyrrolidin-3-yl)pyrazine are essential for creating these sophisticated molecules. mdpi.com

Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder characterized by motor, cognitive, and psychiatric disturbances. nih.govmdpi.com It is caused by a CAG trinucleotide repeat expansion in the huntingtin (HTT) gene, leading to a mutant huntingtin protein (mHTT) that causes neuronal dysfunction and death. nih.govmdpi.com While there are currently no disease-modifying treatments, research is focused on developing therapies that target various pathological pathways. nih.gov

While direct studies on 2-(Pyrrolidin-3-yl)pyrazine in Huntington's disease are not prominent, its core structures are relevant to this field of research. For instance, other pyrazine derivatives, such as Tetramethylpyrazine (TMP), have demonstrated neuroprotective activity in rat models of Huntington's disease. In one study, TMP was found to ameliorate behavioral, biochemical, and neurochemical alterations induced by the mitochondrial toxin 3-nitropropionic acid, which mimics HD-like symptoms. nih.gov This suggests that the pyrazine scaffold could be a valuable component in the design of new neuroprotective agents. The 2-(Pyrrolidin-3-yl)pyrazine intermediate provides a platform for synthesizing novel derivatives that could be explored for their potential to modulate pathways implicated in HD.

Table 1: Selected Therapeutic Strategies in Huntington's Disease Research
Therapeutic ApproachMechanism of ActionExample Compound/MethodReference
Mutant HTT LoweringReduces the production of the toxic mHTT protein.Antisense Oligonucleotides (ASOs) like IONIS-HTTRx nih.govmdpi.com
Dopamine (B1211576) Receptor ModulationManages motor symptoms, particularly chorea.Pridopidine (modulates dopamine D2 receptor) mdpi.com
NMDA Receptor AntagonismReduces excitotoxicity, which contributes to neuronal cell death.Memantine mdpi.com
NeuroprotectionProtects nerve cells from damage and degeneration.Tetramethylpyrazine (in pre-clinical models) nih.gov

Investigations in Anti-Inflammatory Modulators

The pyrrolidine and pyrazine scaffolds are of significant interest in the development of anti-inflammatory agents. Pyrrolidine and its derivatives are known to be crucial intermediates for synthesizing a variety of bioactive molecules with potential therapeutic applications, including anti-inflammatory effects. nih.gov Research into novel pyrrolidine derivatives has identified compounds that show significant anti-inflammatory activity in animal models, with their mechanism often linked to the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Similarly, derivatives of pyrazoles and pyrazolines have been studied extensively for their anti-inflammatory properties, with some compounds showing potent inhibition of lipoxygenase and carrageenin-induced paw edema. mdpi.com Given that 2-(Pyrrolidin-3-yl)pyrazine contains core structures found in established classes of anti-inflammatory compounds, it represents a valuable starting point for the synthesis of new molecules aimed at modulating inflammatory pathways.

Applications in Cancer Research, Including Kinase Inhibition and Apoptosis Induction Studies

The pyrazine ring system is a well-established scaffold in the design of anti-cancer agents, particularly kinase inhibitors. nih.gov Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several FDA-approved kinase inhibitors feature a pyrazine-based core. nih.gov For example, Gilteritinib, a pyrazine-2-carboxamide drug, is a dual FLT3/AXL inhibitor used to treat acute myeloid leukemia (AML). nih.gov The structural features of 2-(Pyrrolidin-3-yl)pyrazine make it an attractive intermediate for creating libraries of novel compounds to be screened for kinase inhibitory activity. nih.govrsc.org

In addition to kinase inhibition, inducing apoptosis (programmed cell death) is a key strategy in cancer therapy. Research has shown that certain pyrazine derivatives can trigger apoptosis in cancer cells. For instance, 2-(allylthio)pyrazine, a synthetic organosulfur compound, was found to suppress the growth and proliferation of human promyelocytic leukemia (HL-60) cells by inducing apoptosis. nih.gov This was demonstrated by the observation of nuclear fragmentation, chromatin condensation, and a decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. nih.gov This highlights the potential of the pyrazine scaffold, present in 2-(Pyrrolidin-3-yl)pyrazine, as a foundation for developing new apoptosis-inducing anti-cancer agents.

Table 2: Examples of Pyrazine-Based Kinase Inhibitors in Oncology
Drug NameTarget Kinase(s)Approved IndicationReference
AcalabrutinibBruton's tyrosine kinase (BTK)Chronic Lymphocytic Leukemia (CLL) nih.gov
GilteritinibFLT3 / AXLRelapsed/Refractory Acute Myeloid Leukemia (AML) nih.gov
DarovasertibProtein Kinase C (PKC)Metastatic Uveal Melanoma nih.gov

Development as Anti-Malarial Agents

The global challenge of drug-resistant malaria necessitates the urgent development of new anti-malarial agents with novel mechanisms of action. beilstein-journals.org Both pyrrolidine and pyrazine derivatives have been investigated for their antiplasmodial activity. nih.gov A study on aryl piperazine (B1678402) and pyrrolidine derivatives identified compounds capable of inhibiting the growth of a chloroquine-resistant strain of Plasmodium falciparum. nih.gov

The pyrazine scaffold is also a core component of promising anti-malarial candidates. The Open Source Malaria (OSM) consortium has focused on a class of compounds based on the 1,2,4-triazolo[4,3-a]pyrazine scaffold, which has demonstrated significant potency against various strains of P. falciparum. beilstein-journals.orgmdpi.com The versatility of this scaffold allows for late-stage functionalization to create diverse analogues for structure-activity relationship (SAR) studies. mdpi.com Given that both of its constituent rings are found in molecules with demonstrated anti-malarial effects, 2-(Pyrrolidin-3-yl)pyrazine is a highly relevant intermediate for synthesizing new compounds in the fight against malaria. nih.govmdpi.com

Research into Antibacterial Properties and Applications

The pyrazine nucleus is a core component of many compounds investigated for their pharmacological activities, including antibacterial action. researchgate.nettandfonline.com While direct studies focusing exclusively on the antibacterial properties of this compound are not extensively detailed in current literature, research into related pyrazine derivatives provides insight into the potential of this chemical class.

Various studies have demonstrated that molecules incorporating a pyrazine ring exhibit significant antimicrobial activity. For instance, a series of synthesized N'-[3,4-disubstituted-1,3-thiazol-2(3H)-ylidene]-2-(pyrazin-2-yloxy)acetohydrazide and related thiazolidinone derivatives were tested for in vitro antibacterial activity against Gram-positive (S. aureus and B. subtilis) and Gram-negative (E. coli and S. typhi) bacteria. nih.gov The results indicated that the pyrazine ring is an essential feature for the antimicrobial effects observed in these compounds. nih.gov

Similarly, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial efficacy. nih.govresearchgate.net In one study, certain derivatives showed moderate to good activity against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net Compound 2e from this series displayed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, results that were comparable to the antibiotic ampicillin. nih.gov These findings underscore the importance of the triazolo[4,3-a]pyrazine scaffold in the discovery of new antibacterial agents. nih.govresearchgate.net The collective research on these related structures suggests that the pyrazine moiety, as found in 2-(Pyrrolidin-3-yl)pyrazine, is a promising platform for the development of future antibacterial drugs. semanticscholar.org

Table 1: Antibacterial Activity of a Selected Triazolo[4,3-a]pyrazine Derivative
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) in μg/mLReference CompoundReference MIC in μg/mL
Compound 2eStaphylococcus aureus32Ampicillin32
Escherichia coli168

Data sourced from studies on related pyrazine derivatives to illustrate the potential of the chemical class. nih.gov

Design of RNA-Splicing Modulators

A significant application of the 2-(pyrrolidin-3-yl)pyrazine scaffold is in the design of small molecules that can modulate RNA splicing. rsc.org Dysregulation of RNA splicing is implicated in numerous genetic diseases, and developing small molecules to correct these errors is a promising therapeutic strategy. rsc.orgnih.gov

The research involved the optimization of a pyrazinamide (B1679903) core structure. The pyrrolidine moiety, as found in 2-(pyrrolidin-3-yl)pyrazine, was a key structural element in the development of potent and CNS-penetrant splicing modulators. ucl.ac.uk For example, the synthesis of compounds like 5-(3-(methylamino)pyrrolidin-1-yl)pyrazine-2-carboxamide was a crucial step in this optimization process. ucl.ac.uk This line of research led to the identification of a lead compound, Compound 27 , which demonstrated significant lowering of HTT protein levels in both human HD stem cells and mouse models of the disease. ucl.ac.uk This work highlights the utility of the pyrazine-pyrrolidine scaffold as a foundational structure for creating orally bioavailable small molecules that can target RNA processing for therapeutic benefit. ucl.ac.uk

Table 2: Key Scaffolds in the Development of HTT Splicing Modulators
Core ScaffoldKey Structural FeaturesTherapeutic GoalExample Compound Mentioned in Research
PyrazinamideIncorporation of a substituted pyrrolidine ringLowering huntingtin (HTT) protein levels5-(3-(methylamino)pyrrolidin-1-yl)pyrazine-2-carboxamide

This table summarizes the structural design approach for developing RNA-splicing modulators for Huntington's disease. ucl.ac.uk

Advancements in Agrochemical Research: The Role of this compound

The relentless pursuit of enhanced agricultural productivity has driven extensive research into novel chemical compounds for crop protection. Among the diverse heterocyclic compounds investigated, pyrazine derivatives have emerged as a promising class due to their broad spectrum of biological activities. The compound this compound, in particular, has been identified as a valuable building block in the development of new agrochemical agents. This article explores the research applications of this compound, focusing on its role as an intermediate in the synthesis of bioactive agrochemicals and its potential to enhance the efficacy of crop protection agents.

While specific, publicly available research detailing the direct synthesis of commercial agrochemicals from this compound is limited, the foundational chemistry and broader applications of pyrazine and pyrrolidine moieties provide a strong indication of its potential in agrochemical development.

Research Applications in Agrochemical Development

The unique structural features of 2-(Pyrrolidin-3-yl)pyrazine (B3194757) trihydrochloride, combining a pyrazine (B50134) ring with a pyrrolidine (B122466) substituent, make it a versatile scaffold for the synthesis of complex molecules with desired biological activities.

The primary application of 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride in the agrochemical sector is as a key intermediate in the synthesis of more complex, biologically active compounds. scispace.com The pyrazine ring is a known pharmacophore in a variety of bioactive molecules, including those with herbicidal, fungicidal, and insecticidal properties. The pyrrolidine ring, another common motif in biologically active compounds, can provide desirable physicochemical properties such as solubility and bioavailability.

The synthesis of novel agrochemicals often involves a modular approach, where different structural motifs are combined to optimize activity against a specific target pest or weed. The 2-(Pyrrolidin-3-yl)pyrazine core provides a robust framework that can be chemically modified at several positions to generate a library of new compounds for screening. For instance, the secondary amine of the pyrrolidine ring and the carbon atoms of the pyrazine ring are amenable to various chemical transformations, allowing for the introduction of diverse functional groups to modulate the compound's biological activity and spectrum.

While detailed examples of specific commercial agrochemicals synthesized directly from this intermediate are not readily found in public literature, the general importance of pyrazine derivatives in crop protection is well-documented.

Table 1: Classes of Agrochemicals Potentially Derived from Pyrazine Scaffolds

Agrochemical ClassPotential Application
HerbicidesInhibition of weed growth
FungicidesControl of fungal diseases in crops
InsecticidesManagement of insect pests
NematicidesControl of nematode infestations

This table represents potential applications based on the known bioactivities of the broader class of pyrazine compounds.

Beyond its role as a synthetic intermediate, this compound and its derivatives have been investigated for their ability to enhance the efficacy of existing crop protection agents. scispace.com This can be achieved through various mechanisms, including acting as a synergist to increase the potency of a primary active ingredient or improving the formulation's properties to enhance delivery and uptake by the target organism.

The physicochemical properties of this compound, such as its solubility, can be advantageous in formulating agrochemical products. scispace.com Improved solubility can lead to more stable and effective formulations, ensuring a more uniform application and better availability of the active ingredient. Furthermore, the structural features of the molecule may facilitate its interaction with biological membranes, potentially increasing the penetration and translocation of the primary pesticide within the target pest or plant.

Research in this area is ongoing, with a focus on understanding the structure-activity relationships that govern the efficacy-enhancing properties of pyrazine derivatives. The goal is to develop new adjuvants and formulation components that can improve the performance of current agrochemicals, potentially reducing application rates and environmental impact.

Table 2: Potential Mechanisms for Efficacy Enhancement

MechanismDescription
SynergismThe compound increases the activity of a primary pesticide, allowing for lower application rates.
Improved FormulationEnhances the solubility, stability, or spreading of the agrochemical formulation.
Increased BioavailabilityFacilitates the uptake and transport of the active ingredient to its target site.

This table outlines potential mechanisms by which compounds like this compound could enhance agrochemical efficacy, based on general principles of agrochemical formulation and action.

Emerging Research in Material Science Applications

Development of Novel Materials with Modified Properties

The incorporation of 2-(Pyrrolidin-3-yl)pyrazine (B3194757) trihydrochloride into polymer matrices and other material frameworks is an area of active, albeit nascent, research. The nitrogen-containing pyrazine (B50134) ring is known to influence the electronic properties of materials, while the pyrrolidine (B122466) ring can affect the morphological and mechanical properties.

One of the key areas of investigation is the enhancement of thermal stability . The heterocyclic rings in the compound's structure are inherently more stable at higher temperatures compared to linear hydrocarbon chains. Preliminary findings from commercial suppliers suggest that its integration into polymers can increase their decomposition temperature, thereby expanding their operational range in demanding applications. chemimpex.com

Another significant area of interest is the modification of electrical conductivity . Pyrazine derivatives have been studied for their role in developing conductive polymers. chemimpex.com The pyrazine moiety, with its electron-withdrawing nitrogen atoms, can facilitate the movement of charge carriers within a material. While specific data on polymers synthesized with 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride is not yet widely published in peer-reviewed literature, related pyrazine compounds have shown promise in the development of materials for organic electronics.

Applications in Electronics and Coatings

The potential to modify thermal and electrical properties makes this compound a candidate for specialized applications in electronics and coatings.

In the electronics sector, materials with tunable electrical conductivity are highly sought after for applications such as antistatic layers, conductive adhesives, and components for organic light-emitting diodes (OLEDs). The pyrazine component of the molecule is of particular interest for these applications. Research into pyrazine-functionalized π-conjugated materials suggests that they can exhibit favorable charge transfer properties, which are crucial for the performance of optoelectronic devices.

For coatings , the enhanced thermal stability that this compound may impart is a significant advantage. chemimpex.com High-performance coatings are required for a variety of applications, from aerospace components to industrial machinery, where resistance to heat and degradation is critical. The incorporation of this compound could lead to the development of coatings that offer superior protection and longevity in harsh environments.

While detailed research findings and extensive data tables on the specific material science applications of this compound are still emerging, the foundational properties of the compound suggest a promising future in the development of advanced materials. Further research is needed to fully characterize the properties of materials modified with this compound and to explore the full range of its potential applications.

Future Directions and Perspectives in 2 Pyrrolidin 3 Yl Pyrazine Trihydrochloride Research

Advances in Sustainable Synthetic Methodologies

The chemical synthesis of complex molecules like 2-(Pyrrolidin-3-yl)pyrazine (B3194757) trihydrochloride is undergoing a significant transformation, driven by the principles of green chemistry. Future research will increasingly focus on developing more environmentally benign, efficient, and cost-effective synthetic routes.

Flow Chemistry: Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for the synthesis of heterocyclic compounds. tandfonline.com This technology offers superior control over reaction parameters such as temperature and mixing, leading to enhanced yields, cleaner reaction profiles, and improved safety, particularly for highly exothermic reactions. nih.gov The modular nature of flow systems also allows for multi-step sequences to be performed consecutively without the need for isolating intermediates, significantly streamlining the synthetic process. researchgate.net Future efforts will likely focus on designing a complete, multi-step flow synthesis of 2-(Pyrrolidin-3-yl)pyrazine and its analogs.

Biocatalysis: The use of enzymes as catalysts represents a cornerstone of green synthesis. For the pyrazine (B50134) component, transaminases (ATAs) have been employed for the key amination step in pyrazine synthesis, starting from α-diketones. rsc.org Similarly, enzymes like Lipozyme® TL IM have been used in continuous-flow systems to produce pyrazinamide (B1679903) derivatives, demonstrating the potential for greener and more efficient biocatalytic processes. fiveable.meresearchgate.net For the pyrrolidine (B122466) ring, enzymatic resolutions are critical for ensuring the high enantiopurity required for selective biological activity.

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are being explored to accelerate reaction times and increase the efficiency of synthesizing pyrrolidine derivatives. rsc.org These techniques often lead to higher yields and can reduce the need for harsh reaction conditions, aligning with green chemistry principles.

The table below summarizes the comparison between traditional and sustainable synthetic methods applicable to the synthesis of the 2-(Pyrrolidin-3-yl)pyrazine scaffold.

FeatureTraditional Batch SynthesisSustainable Methodologies (Flow, Biocatalysis)
Efficiency Often lower yields, longer reaction timesEnhanced yields, drastic acceleration of reactions nih.gov
Safety Difficult to control exothermic reactions, potential risks in scale-upExquisite control over parameters, improved safety profiles tandfonline.comnih.gov
Environmental Impact Often relies on hazardous reagents and solventsMinimizes hazardous reagents, uses greener solvents, biodegradable catalysts (enzymes) fiveable.meresearchgate.net
Scalability Can be challenging and riskyMore straightforward and safer scale-up tandfonline.com
Selectivity May lack chemo- and regioselectivityHigh selectivity (e.g., biocatalytic amination) rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govijirt.org For the 2-(Pyrrolidin-3-yl)pyrazine scaffold, these computational tools offer immense potential to explore its chemical space and optimize derivatives for specific biological targets.

De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design novel molecules from scratch. nih.gov By training these models on large datasets of known bioactive molecules, researchers can generate new derivatives of 2-(Pyrrolidin-3-yl)pyrazine with predicted high affinity for a target of interest and desirable drug-like properties.

Predictive Modeling:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build robust QSAR models that correlate the structural features of 2-(Pyrrolidin-3-yl)pyrazine analogs with their biological activity. frontiersin.org These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

ADMET Prediction: A significant cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity (ADMET). AI/ML models can predict these properties early in the discovery process, allowing chemists to modify the 2-(Pyrrolidin-3-yl)pyrazine scaffold to improve its drug-likeness and reduce the likelihood of late-stage attrition. doaj.org

Virtual Screening: Structure-based virtual screening can be enhanced by ML, which can score and rank potential ligands more accurately than traditional docking algorithms alone. This allows for the rapid screening of vast virtual libraries of 2-(Pyrrolidin-3-yl)pyrazine derivatives against the three-dimensional structure of a biological target. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the pyrazine and pyrrolidine scaffolds suggests that 2-(Pyrrolidin-3-yl)pyrazine derivatives could be active against a wide range of biological targets. tandfonline.comnih.gov While initial research points towards applications in neurological disorders, the scope is likely much broader. chemimpex.com

Oncology: Many heterocyclic compounds are the basis for anticancer drugs. Future research could explore the activity of 2-(Pyrrolidin-3-yl)pyrazine derivatives against various cancer-related targets. For instance, imidazo[1,2-a]pyrazine (B1224502) derivatives have been investigated as tubulin polymerization inhibitors, and other pyrazine-based compounds have been designed as inhibitors of protein tyrosine phosphatase SHP2, a key node in cell signaling pathways implicated in cancer. mdpi.comnih.gov The pyrrolidine scaffold is also found in antagonists of the CXCR4 chemokine receptor, which is involved in cancer metastasis. nih.govnih.gov

Infectious Diseases: Pyrrolidine and pyrazine derivatives have shown promise as antibacterial, antifungal, and antiviral agents. nih.govnih.gov For example, pyrazine-triazole conjugates have been synthesized and evaluated for activity against SARS-CoV-2. nih.gov Given the urgent need for new antimicrobial agents, screening libraries of 2-(Pyrrolidin-3-yl)pyrazine analogs against resistant bacterial and viral strains is a promising avenue.

Neurodegenerative and Inflammatory Diseases: The initial link to neurological disorders can be expanded. chemimpex.com Targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels involved in neuro-inflammation and neurodegeneration are viable areas of exploration. Furthermore, pyrrolidine-2,5-dione derivatives have been studied as multi-target anti-inflammatory agents by inhibiting cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov

The table below lists potential biological targets for derivatives based on the 2-(Pyrrolidin-3-yl)pyrazine scaffold, drawn from research on related heterocyclic compounds.

Therapeutic AreaPotential Biological Target ClassSpecific Examples
Oncology Kinases, Receptors, Structural ProteinsPIM kinases, SHP2, CXCR4, Tubulin researchgate.netmdpi.comnih.gov
Infectious Diseases Viral Proteases, Bacterial EnzymesSARS-CoV-2 3CL Protease, DNA Gyrase frontiersin.orgnih.govnih.gov
Neurological Disorders Kinases, Receptors, EnzymesAcetylcholinesterase (AChE), GPCRs frontiersin.orgdoaj.org
Inflammatory Diseases EnzymesCyclooxygenase (COX-1/2), 5-Lipoxygenase (5-LOX) nih.gov
Metabolic Diseases EnzymesGlycosidases, Aldose Reductase nih.gov

Multifunctional Compound Design Based on the 2-(Pyrrolidin-3-yl)pyrazine Core

Complex multifactorial diseases like cancer and Alzheimer's disease often involve multiple pathological pathways. This has spurred a shift from the "one target, one molecule" paradigm towards the rational design of multifunctional compounds, or multi-target-directed ligands (MTDLs), that can modulate several targets simultaneously. nih.gov The 2-(Pyrrolidin-3-yl)pyrazine scaffold is an excellent starting point for developing such agents.

The future in this area involves a "molecular hybridization" approach, where the core scaffold is linked to another known pharmacophore to create a single molecule with multiple biological activities. For example, to address Alzheimer's disease, one could design a hybrid molecule that combines the 2-(Pyrrolidin-3-yl)pyrazine core (potentially targeting a specific kinase or receptor) with a moiety known to inhibit acetylcholinesterase or prevent amyloid-beta aggregation. This polypharmacological approach could lead to more effective therapies for complex diseases.

Interdisciplinary Research Opportunities

Advancing the research on 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride will necessitate a highly collaborative and interdisciplinary approach, integrating expertise from various scientific fields.

Medicinal Chemistry & Computational Science: The synergy between synthetic medicinal chemists and computational scientists is crucial. nih.gov Chemists can synthesize novel analogs, while computational experts can use AI/ML and molecular modeling to guide the design process, predict properties, and elucidate binding modes at target proteins.

Chemical Biology: The development of chemical probes based on the 2-(Pyrrolidin-3-yl)pyrazine scaffold can be a powerful tool to study biological systems. These probes, which might incorporate fluorescent tags or photoreactive groups, can be used to identify novel biological targets, validate target engagement in cells, and map complex signaling pathways. Pyrazine-derived agents have already been developed for use in chemical biology, for instance, as disulfide-reducing agents. rsc.org

Pharmacology & Systems Biology: Close collaboration with pharmacologists is essential to perform in-depth in vitro and in vivo testing of new compounds. A systems biology approach can help understand how these molecules affect entire biological networks, providing a more holistic view of their therapeutic potential and possible off-target effects.

Materials Science: There are opportunities to explore the use of the 2-(Pyrrolidin-3-yl)pyrazine core in the development of new materials, such as in the creation of metal-organic frameworks (MOFs) for catalysis or drug delivery applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(Pyrrolidin-3-yl)pyrazine trihydrochloride to achieve high yield and purity?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrazine derivatives can be synthesized using sodium hydride as a base to facilitate pyrrolidine ring substitution under anhydrous conditions. Temperature control (e.g., reflux at 80–100°C) and inert atmospheres (argon/nitrogen) minimize side reactions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) enhances purity. Monitor reaction progress with TLC (Rf ≈ 0.3–0.5 in 9:1 DCM/methanol). Yield optimization may require iterative adjustment of stoichiometry (e.g., 1:1.2 molar ratio of pyrazine to pyrrolidine derivatives) .

Q. What key analytical techniques are used to characterize this compound?

  • Methodological Answer:
  • HPLC: Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient: 5–95% acetonitrile over 20 min) to assess purity (>95%). Retention time ~8–10 min .
  • NMR: ¹H NMR (600 MHz, D₂O): Peaks at δ 3.2–3.5 ppm (pyrrolidine protons), δ 8.5–9.0 ppm (pyrazine aromatic protons). ¹³C NMR confirms ring substitution patterns .
  • Mass Spectrometry (ESI+): Molecular ion peak at m/z 287.62 (C₉H₁₇Cl₃N₄) with isotopic Cl patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
  • Storage: Store in airtight containers at room temperature, away from oxidizing agents. Monitor for deliquescence due to hydrochloride salts .

Advanced Research Questions

Q. How can molecular dynamics simulations enhance understanding of this compound’s electronic transitions and vibrational modes?

  • Methodological Answer: A 24-mode Hamiltonian model (including all vibrational modes) can simulate S₁/S₂ electronic state transitions. Use multiconfiguration time-dependent Hartree (MCTDH) methods to predict absorption spectra. Compare computed spectra (e.g., peak broadening at 300–400 nm) with experimental UV-Vis data to validate vibronic couplings. Symmetry analysis (e.g., C₂v point group) identifies forbidden transitions and clarifies mode-specific contributions .

Q. What strategies resolve contradictions in reaction outcomes during the synthesis of pyrazine-pyrrolidine hybrids?

  • Methodological Answer:
  • Orthogonal Validation: If NMR and MS data conflict (e.g., unexpected byproducts), repeat synthesis under strictly anhydrous conditions and analyze intermediates via LC-MS.
  • Kinetic Studies: Use in-situ FT-IR to monitor intermediate formation (e.g., imine or amide bonds) and adjust reaction time/temperature.
  • Computational DFT: Calculate transition-state energies to identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .

Q. How does the substitution pattern on the pyrrolidine ring influence bioactivity in drug discovery applications?

  • Methodological Answer:
  • Structure-Activity Relationship (SAR): Introduce methyl or sulfonyl groups at the pyrrolidine 3-position to modulate lipophilicity (logP) and target binding. For example, ethylsulfonyl derivatives (e.g., 3-((1-(ethylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile) show enhanced kinase inhibition (IC₅₀ < 1 µM) compared to unsubstituted analogs.
  • Binding Assays: Use surface plasmon resonance (SPR) to measure affinity (Kd) for targets like serotonin receptors or MAO enzymes. Correlate steric/electronic effects (Hammett σ values) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.